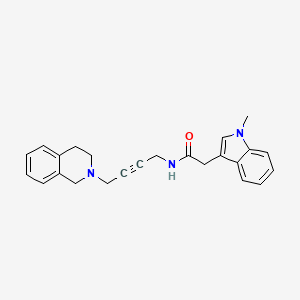![molecular formula C22H19F2N3O2 B2905800 (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide CAS No. 1119392-24-3](/img/structure/B2905800.png)
(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a tert-butyl group, and an indeno-pyrazolyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyrazolyl Core: This step involves the cyclization of appropriate precursors to form the indeno-pyrazolyl core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable difluorophenyl halide reacts with the indeno-pyrazolyl intermediate. This step may require the use of polar aprotic solvents and specific catalysts to achieve high yields.
Addition of the Tert-Butyl Group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The final step involves the formylation of the compound to introduce the formamide group. This can be achieved using formic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, alcohols, polar aprotic solvents, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and the identification of potential inhibitors.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer additives.
作用機序
The mechanism of action of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)acetamide
- (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)benzamide
- (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)thiourea
Uniqueness
The uniqueness of (2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c1-22(2,3)20-17-18(27(4)26-20)12-9-8-11(10-13(12)19(17)28)25-21(29)16-14(23)6-5-7-15(16)24/h5-10H,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHPZMVBWZBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2905718.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2905719.png)
![2-Chloro-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]acetamide](/img/structure/B2905721.png)
![3-[1-(1H-imidazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2905723.png)

![9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2905725.png)
![N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2905726.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905727.png)
![N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2905729.png)

![ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2905735.png)
amino}propanoic acid](/img/structure/B2905737.png)
![{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine](/img/structure/B2905739.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2905740.png)
